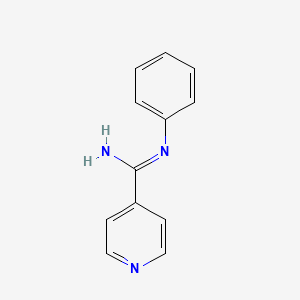

N-Phenylisonicotinamidine

Description

Structure

3D Structure

Properties

CAS No. |

23573-51-5 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

N'-phenylpyridine-4-carboximidamide |

InChI |

InChI=1S/C12H11N3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,13,15) |

InChI Key |

CVDXRDXVUQLBRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |

Other CAS No. |

23573-51-5 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylisonicotinamidine and Its Structural Analogues

Established Synthetic Pathways to N-Phenylisonicotinamidine

Established methods for the synthesis of this compound primarily rely on the formation of the amidine functional group from common starting materials such as carboxylic acid derivatives and nitriles.

Direct Condensation Reactions Involving Isonicotinic Acid Derivatives

Direct condensation reactions represent a fundamental approach to the synthesis of this compound. ebsco.comwikipedia.org These reactions typically involve the coupling of an isonicotinic acid derivative with an aniline (B41778) derivative. The isonicotinic acid can be activated in various ways to facilitate the reaction. For instance, conversion of isonicotinic acid to its corresponding acid chloride or ester provides a more reactive electrophile for the subsequent reaction with aniline. The reaction of N,N-dimethylacetamide dimethyl acetal (B89532) with a primary amine can yield an acetamidine, with the outcome influenced by temperature and solvent. organic-chemistry.org To favor the formation of the amidine, an excess of dimethylamine (B145610) can be employed. organic-chemistry.org

Another approach involves the use of coupling reagents that facilitate the formation of an amide bond, which can then be further transformed into the amidine. However, these methods can sometimes be inefficient. core.ac.uk A notable synthesis of this compound has been reported with a high yield of 87.9%. kent.ac.uk

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Isonicotinic acid derivative | Aniline derivative | This compound | High | kent.ac.uk |

| N,N-dimethylacetamide dimethyl acetal | Primary amine | Acetamidine | Variable | organic-chemistry.org |

Synthetic Routes Utilizing Isonicotinonitrile Precursors

The addition of amines to nitriles is a widely employed method for the synthesis of N-substituted amidines. nih.govuoregon.edu This approach is advantageous as it often utilizes readily available starting materials. The reaction of isonicotinonitrile with aniline or its derivatives can be promoted under various conditions.

One common strategy involves the activation of the amine by a strong base, which increases its nucleophilicity and facilitates the attack on the nitrile carbon. nih.govuoregon.edu This method has been shown to be effective for a range of aryl amines and nitriles, including those with deactivating groups. nih.gov Another approach utilizes metal catalysts, such as calcium bis(hexamethyldisilazide), to mediate the addition of amines to organic nitriles, providing good to excellent yields of N-arylamidines under solvent-free conditions. nih.gov Ytterbium amides have also been used to catalyze the addition of amines to nitriles, affording monosubstituted N-arylamidinates in good to excellent yields at 100°C under solvent-free conditions. organic-chemistry.org

| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Isonicotinonitrile | Aniline | Strong base activation | This compound | Substantive | nih.gov |

| Organic nitrile | Amine | Calcium bis(hexamethyldisilazide) | N-Arylamidine | Good to Excellent | nih.gov |

| Nitrile | Amine | Ytterbium amides / 100°C / solvent-free | Monosubstituted N-arylamidinate | Good to Excellent | organic-chemistry.org |

Approaches from Thioamides and Ynamides for Amidine Formation

The conversion of thioamides to amidines provides another synthetic route. This transformation can be achieved by reacting a thioamide with an amine in the presence of a catalyst. For example, copper(II) acetate (B1210297) can catalyze the synthesis of disubstituted amidines from thioamides under mild conditions, yielding good results. scielo.br Palladium(II) acetate has also been used to catalyze this reaction, resulting in good yields and short reaction times. scielo.br In some cases, the reaction can proceed without a catalyst, although the yields are generally lower. scielo.br

Ynamides are versatile building blocks that can also be used to synthesize amidines. scielo.br The reaction of ynamides with amines is typically catalyzed by transition metals such as ytterbium triflate, zinc triflate, or bis(triphenylphosphine)palladium (B8599230) chloride to achieve good yields. scielo.br A palladium-catalyzed reaction of N-allyl-N-sulfonyl ynamides with amines has been shown to produce amidines. nih.gov

| Starting Material | Reagent | Catalyst | Product | Yield | Reaction Time | Reference |

| Thioamide | Amine | Copper(II) acetate | Disubstituted amidine | Good | - | scielo.br |

| Thioamide | Amine | Palladium(II) acetate | Disubstituted amidine | 63-91% | 2.5 h | scielo.br |

| Ynamide | Amine | Ytterbium triflate, Zinc triflate, or Bis(triphenylphosphine)palladium chloride | Disubstituted amidine | 50-77% | - | scielo.br |

| N-allyl-N-sulfonyl ynamide | Amine | Palladium catalyst | Amidine | - | - | nih.gov |

Advanced Amidine Synthesis Techniques Relevant to this compound

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These advanced techniques are also applicable to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of N-heterocycles and other compounds. rsc.orgnih.govnih.gov For instance, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) can be achieved in just four minutes in a domestic microwave oven, a significant improvement over traditional heating methods that take several hours. nih.govnih.gov This solvent-free and energy-efficient method highlights the potential of microwave-assisted protocols for the synthesis of this compound. nih.govnih.gov The synthesis of various polysubstituted amidines has been successfully achieved using microwave irradiation, often with improved yields and shorter reaction times compared to conventional methods. organic-chemistry.org

| Technique | Reactants | Product | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Aniline, Succinic anhydride | N-Phenylsuccinimide | Reduced reaction time, solvent-free, energy efficient | nih.govnih.gov |

| Microwave-Assisted Synthesis | Imidoylbenzotriazoles, Amines | Polysubstituted amidines | Good yields, short reaction times | organic-chemistry.org |

Transition Metal- and Catalyst-Free Green Chemistry Approaches

The development of transition metal- and catalyst-free synthetic methods is a key goal of green chemistry, aiming to reduce environmental impact and simplify purification processes. nih.govorganic-chemistry.orgrsc.orgrsc.org Several catalyst-free methods for amidine synthesis have been reported. For example, N-sulfonyl amidines can be synthesized through the direct reaction of tertiary or secondary amines with sulfonyl azides under transition metal- and catalyst-free conditions. nih.govrsc.org This method is noted for its simplicity and the use of readily available starting materials. nih.gov Another approach involves the reaction of enamines with sulfonyl azides, which proceeds under catalyst-free conditions to form sulfonyl amidines in good yields. organic-chemistry.org

Furthermore, multicomponent reactions offer an efficient way to construct complex molecules in a single step. A mild, metal-free, three-component reaction of nitroalkene derivatives, dibromo amides, and amines has been developed for the synthesis of N-acyl amidines. organic-chemistry.org Similarly, a catalyst-free, three-component coupling of azidomaleimides, aldehydes, and secondary amines provides access to amidinomaleimides under mild conditions. acs.orgacs.org

| Approach | Reactants | Product | Key Features | Reference |

| Transition metal- and catalyst-free | Tertiary/Secondary amines, Sulfonyl azides | N-sulfonyl amidines | Simple, readily available starting materials | nih.govrsc.org |

| Catalyst-free | Enamines, Sulfonyl azides | Sulfonyl amidines | Good yields, mild conditions | organic-chemistry.org |

| Metal-free, multicomponent reaction | Nitroalkene derivatives, Dibromo amides, Amines | N-acyl amidines | High diversity and complexity | organic-chemistry.org |

| Catalyst-free, three-component reaction | Azidomaleimides, Aldehydes, Secondary amines | Amidinomaleimides | Mild conditions, high yielding | acs.orgacs.org |

Electrochemical Synthesis Methods for Amidine Scaffolds

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing C-N bonds, a key step in the formation of amidine scaffolds. virginia.eduresearchgate.net These methods offer significant advantages, including the use of electricity as a clean and traceless reagent, often obviating the need for harsh chemical oxidants, metal catalysts, or additives. nih.govresearchgate.netrsc.orgresearchgate.net The reactions typically proceed under mild conditions at room temperature, enhancing functional group tolerance and improving atom economy. researchgate.netustl.edu.cn

A prominent electrochemical approach for creating N-aryl amidines involves the dehydrogenative cyclization of amidine precursors. nih.govresearchgate.net For instance, the synthesis of benzimidazoles, which are structurally related to amidine conjugates, has been achieved through an electrochemical method involving the dehydrogenative cyclization of N-aryl amidines. nih.govresearchgate.net This process occurs under simple constant current conditions in an undivided cell, with hydrogen gas as the only theoretical byproduct. nih.govresearchgate.net

Another key strategy is the direct electrochemical C-H amination. This can involve the oxidation of an aromatic compound in the presence of pyridine (B92270) to form an N-arylpyridinium ion, which subsequently reacts with an amine. acs.org This metal-free approach is notable for its high chemoselectivity and functional group compatibility. acs.org The "anion pool" method is another electrochemical technique where amines are deprotonated to enhance their nucleophilicity, facilitating their reaction with other components to form amide or amidine linkages. rsc.org

The general mechanism for many of these electrochemical C-N bond formations involves the initial oxidation of a substrate at the anode to generate a radical cation or other reactive intermediate. ustl.edu.cnacs.org This intermediate is then trapped by a nitrogen-based nucleophile (like an amine or ammonia) to form the new C-N bond. chinesechemsoc.org Careful control over reaction parameters such as the electrode material, electrolyte, solvent, and applied potential is crucial for achieving high selectivity and yield. ustl.edu.cnchinesechemsoc.org

| Method | Description | Key Features | Relevant Compounds |

| Dehydrogenative Cyclization | Intramolecular cyclization of N-aryl amidines to form heterocyclic systems like benzimidazoles. nih.govresearchgate.net | Catalyst- and oxidant-free; produces H₂ as a byproduct; constant current electrolysis. nih.govresearchgate.net | N-aryl amidines, Benzimidazoles |

| Direct C-H Amination | Oxidation of aromatic C-H bonds followed by reaction with an amine nucleophile. acs.org | Metal-free; forms N-arylpyridinium ions as intermediates; high chemoselectivity. acs.org | Aromatic compounds, Pyridine, Primary amines |

| Anion Pool Method | Electrochemical deprotonation of amines to create highly nucleophilic anions for subsequent reactions. rsc.org | Base-free; atom-efficient; suitable for electron-rich amines. rsc.org | Amines, Amides |

| Anodic Co-electrolysis | Coupling of alcohols and ammonia (B1221849) (or amines) at the anode to form amides and potentially amidines. chinesechemsoc.org | High current density; ambient conditions; selectivity controlled by electrolyte. chinesechemsoc.org | Alcohols, Ammonia, Amines |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies. nih.govjournaljpri.comkcl.ac.uk Methodologies focus on introducing a variety of functional groups and structural modifications to the core scaffold.

Modifying the N-phenyl ring allows for fine-tuning the electronic and steric properties of the molecule. A primary strategy involves using substituted anilines as starting materials in reactions with isonicotinonitrile or its derivatives. The Pinner reaction or metal-catalyzed nitrile addition reactions can accommodate a wide range of anilines bearing either electron-donating or electron-withdrawing groups. wikipedia.orgnih.gov

Rhodium(III)-catalyzed C-H bond functionalization represents a more advanced strategy for directly modifying the N-phenyl group of a pre-formed N-phenylamidine. researchgate.netacs.org This method allows for the directed annulation of various coupling partners, such as alkynes or diazo compounds, onto the ortho-C-H bonds of the phenyl ring, leading to the construction of complex fused heterocyclic systems like carbazolones and aminoisoquinolines. researchgate.netacs.org

| Strategy | Description | Reagents/Catalysts | Products |

| Use of Substituted Anilines | Direct synthesis using anilines with desired substituents in Pinner or related reactions. nih.gov | Substituted anilines, isonicotinonitrile derivatives, acid or metal catalysts. nih.gov | N-(substituted-phenyl)isonicotinamidines |

| Rhodium-Catalyzed C-H Annulation | Directed functionalization of the ortho C-H bond of the N-phenyl group. researchgate.netacs.org | N-phenylamidines, alkynes/diazo compounds, [Cp*RhCl₂]₂ catalyst. acs.org | Fused polycyclic amidine derivatives (e. g. , 1-aminoisoquinolines) |

Functionalization of the pyridine ring is typically achieved by starting with a pre-functionalized pyridine derivative. A common precursor is 4-cyanopyridine (B195900) (isonicotinonitrile), which can be substituted at various positions on the ring. These substituted nitriles can then be converted to the corresponding this compound. Modern methods for pyridine synthesis allow for the direct conversion of amides into highly substituted pyridines using activating agents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of π-nucleophiles such as alkynes. organic-chemistry.org

Alternatively, modifications can be made to the pyridine ring after the formation of the amidine, although this can be more challenging due to the directing effects of the existing substituents. For instance, N'-hydroxy-isonicotinamidine can be used as a building block to construct more complex heterocycles attached to the pyridine ring, as seen in the synthesis of 1,2,4-oxadiazole (B8745197) analogues. mdpi.com

Cascade reactions and multicomponent reactions (MCRs) are highly efficient tools for generating molecular diversity and complexity from simple starting materials in a single step. researchgate.netnih.govbeilstein-journals.org These strategies are ideal for diversifying the this compound scaffold. beilstein-journals.org

The Ugi reaction, a well-known MCR, can be adapted to produce α-amino amidines by reacting an aldehyde, an amine, an isocyanide, and an amine nucleophile. beilstein-journals.orgmdpi.com This allows for the introduction of four points of diversity around the newly formed amidine core. mdpi.com By choosing bifunctional starting materials, the primary Ugi product can undergo subsequent intramolecular cyclizations, leading to a vast array of heterocyclic scaffolds. nih.govrsc.org

Metal-catalyzed MCRs provide another powerful route. Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones can produce N-acyl amidines efficiently. nih.govacs.org Similarly, copper-catalyzed couplings of terminal alkynes, secondary amines, and sulfonamides yield substituted amidines. organic-chemistry.org Cascade annulation reactions, often catalyzed by transition metals like rhodium or copper, enable the construction of fused ring systems. For example, N-aryl amidines can react with alkynes or other synthons in a [4+2] annulation to build quinazoline (B50416) or isoquinoline (B145761) frameworks. rsc.org

| Reaction Type | Description | Key Features | Example Products |

| Ugi-type MCR | Four-component reaction to form α-amino amidines. beilstein-journals.orgmdpi.com | High structural diversity; mild conditions; atom-economical. beilstein-journals.orgbeilstein-journals.org | α-amino amidines |

| Copper-Catalyzed MCR | Three-component coupling to form N-acyl or N-sulfonyl amidines. nih.govacs.orgorganic-chemistry.org | Utilizes simple starting materials; efficient C-N bond formation. nih.gov | N-acyl amidines, N-sulfonylamidines |

| Rhodium-Catalyzed Annulation | [4+2] cycloaddition of N-aryl amidines with alkynes or equivalents. rsc.org | Directed C-H activation; builds fused heterocyclic systems. rsc.org | Quinolines, Isoquinolines |

| Iodine-Catalyzed MCR | Three-component coupling of isocyanides, aldehydes, and amines. beilstein-journals.org | Metal-free; mild conditions; high yields. beilstein-journals.org | α-amino amidines |

The this compound scaffold is a valuable building block for the synthesis of more complex, conjugated heterocyclic systems. The amidine functional group itself can act as a precursor or directing group for cyclization reactions.

One common strategy is the annulation of N-aryl amidines with various coupling partners. For example, rhodium-catalyzed reactions with α-chloro ketones can be used to construct functionalized 3-acylindoles. rsc.org Similarly, reaction with cyclic diazo compounds leads to 1-aminoisoquinolines. acs.orgrsc.org Copper-catalyzed oxidative annulation of N-phenylamidines with terminal alkynes provides a direct route to quinazoline derivatives. rsc.org

The this compound moiety can also be incorporated into larger structures by forming other types of heterocycles. For instance, condensation of N'-hydroxy-isonicotinamidine with aldehydes can yield 1,2,4-oxadiazoles, effectively conjugating the pyridine ring to another heterocycle. mdpi.com These strategies leverage the reactivity of the amidine to create diverse molecular architectures. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. The most classic method for synthesizing amidines from nitriles is the Pinner reaction, and its mechanism has been well-studied. wikipedia.orgnumberanalytics.comnrochemistry.comjk-sci.com

The Pinner reaction begins with the acid-catalyzed reaction of a nitrile (e.g., isonicotinonitrile) with an alcohol under anhydrous conditions. nrochemistry.comjk-sci.com The key steps are:

Protonation of the Nitrile: An acid catalyst, typically gaseous HCl, protonates the nitrogen atom of the nitrile group. This activation makes the nitrile carbon significantly more electrophilic. numberanalytics.comnrochemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated nitrile carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com

Formation of the Pinner Salt: This intermediate rearranges to form a stable imino ester salt, known as a Pinner salt (e.g., an alkyl isonicotinimidate hydrochloride). wikipedia.orgnrochemistry.com This salt is often isolated before the next step.

Ammonolysis/Aminolysis: The Pinner salt is then treated with an amine (e.g., aniline) or ammonia. The amine performs a nucleophilic attack on the iminoester carbon, displacing the alcohol group and, after deprotonation, yielding the final amidine product (this compound). wikipedia.orgnrochemistry.com

Mechanisms for more modern methods have also been investigated. In metal-catalyzed nitrile additions, the mechanism often involves the coordination of the metal to the nitrile, increasing its electrophilicity, followed by a nucleophilic attack from the amine. mdpi.com In electrochemical syntheses, the mechanism typically involves single-electron transfer events, generating radical ions as key intermediates that drive the C-N bond formation. ustl.edu.cnacs.org For multicomponent reactions, the mechanism is often a cascade of elementary steps, such as the formation of an imine followed by nucleophilic attack by an isocyanide to generate a reactive nitrilium intermediate, which is then trapped to form the final product. mdpi.com

Elucidation of Elementary Reaction Steps and Intermediates

The mechanisms of these synthetic methodologies involve distinct elementary steps and key intermediates, which are crucial for understanding and optimizing the reactions.

Pinner Reaction Mechanism:

The Pinner synthesis of this compound proceeds through a two-step mechanism:

Formation of the Imidate Salt (Pinner Salt): The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, which significantly increases the electrophilicity of the nitrile carbon. An alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a molecule of water (if the acid is not perfectly anhydrous) and forming a protonated imidate. This imidate salt, also known as a Pinner salt, is a key intermediate. numberanalytics.comjk-sci.com

Amination of the Imidate Salt: The isolated or in situ generated Pinner salt is then treated with an amine, in this case, aniline. The amine attacks the electrophilic carbon of the imidate, leading to a new tetrahedral intermediate. This intermediate then eliminates the alcohol to form the protonated amidine, which is subsequently deprotonated to yield the final this compound product. researchgate.netwikipedia.org

Base-Activated Amine Addition Mechanism:

In contrast to the acidic conditions of the Pinner reaction, this method operates under strongly basic conditions.

Amine Deprotonation: A strong base, such as n-butyllithium, deprotonates the primary amine (aniline) to form a highly reactive lithium amide salt. core.ac.uk

Nucleophilic Addition: The generated amide anion acts as a potent nucleophile and adds to the electrophilic carbon of the nitrile (isonicotinonitrile). This addition results in the formation of a lithium amidine salt as an intermediate. core.ac.uk

Workup: The reaction is typically quenched with an acid to protonate the amidine salt, yielding the final N-substituted amidine product. core.ac.uk

| Synthetic Method | Key Intermediates | Reaction Conditions |

| Pinner Reaction | Imidate Salt (Pinner Salt) | Anhydrous acid (e.g., HCl), alcohol |

| Base-Activated Amine Addition | Lithium Amide Salt, Lithium Amidine Salt | Strong base (e.g., n-BuLi), anhydrous solvent |

| Copper-Catalyzed Addition | Copper-Amide Complex | Copper salt (e.g., CuCl), base, oxidant |

Studies on Stereochemical Control in Synthesis

While this compound itself is not a chiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral structural analogues, which may possess stereogenic centers. The development of asymmetric methods to control the stereochemistry during the formation of the amidine or related functionalities is an active area of research.

The stereoselective synthesis of chiral amidines can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or by performing stereoselective transformations on prochiral substrates.

Chiral Auxiliaries:

One established strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of chiral amidines, a chiral amine could be used as a starting material. The stereocenter in the amine would then guide the formation of any new stereocenters in the molecule. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts:

The use of chiral catalysts is a more elegant and atom-economical approach to asymmetric synthesis. Chiral amidines themselves have been employed as organocatalysts in various stereoselective reactions, such as the aza-Henry reaction. researchgate.net Conversely, chiral metal complexes or organocatalysts can be used to catalyze the formation of chiral amidines. For example, rhodium-catalyzed [2+2+2] cycloaddition reactions have been developed for the highly enantioselective synthesis of bicyclic amidines. acs.orgnih.govfigshare.com Similarly, chiral Brønsted acids based on a bis(amidine) scaffold have been used to catalyze the addition of nucleophiles to imines, leading to chiral products that can be precursors to chiral amidines. rsc.org

Stereoselective Reactions:

Kinetic resolution is another strategy that can be employed. This involves the differential reaction of the enantiomers of a racemic starting material with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer and the product. For instance, the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones has been achieved using bifunctional double hydrogen bond donor-amine organocatalysts, providing access to enantioenriched β-amino acids which can be precursors for chiral amidines. wustl.edu

| Stereochemical Control Strategy | Description | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reactions. researchgate.net | Use of a chiral amine as a starting material in amidine synthesis. |

| Chiral Catalysts | Use of a chiral metal complex or organocatalyst to induce enantioselectivity. acs.orgnih.govfigshare.com | Rhodium-catalyzed asymmetric cycloaddition for bicyclic amidine synthesis. acs.orgnih.govfigshare.com |

| Kinetic Resolution | Differential reaction of enantiomers with a chiral reagent or catalyst. wustl.edu | Organocatalyzed alcoholysis of racemic isoxazolidinones. wustl.edu |

Advanced Spectroscopic and Structural Elucidation of N Phenylisonicotinamidine and Its Complexes

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

Hydrogen bonds are a specific and strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. libretexts.orglibretexts.org These interactions play a crucial role in stabilizing the crystal structures of many organic compounds. researchgate.netnih.gov In the crystal lattice of related structures, molecules are often linked by intermolecular hydrogen bonds, such as N-H···O or N-H···N, which can form chains or more complex three-dimensional networks. nih.govnih.gov For instance, in some crystal structures, bifurcated N-H···(O,N) hydrogen bonds are observed, where a single amide hydrogen atom interacts with both a keto oxygen and an imine nitrogen atom of an adjacent molecule, leading to the formation of chains. nih.gov The presence of strong hydrogen bonding groups like -OH and -NH2 tends to favor crystallization. researchgate.net The strength and geometry of these hydrogen bonds are critical in determining the final crystal packing arrangement. libretexts.orgnih.gov

π-π Stacking:

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful, non-destructive analytical technique for identifying functional groups and elucidating the vibrational modes within a molecule. edinst.comresearchgate.net These two techniques are complementary, as their selection rules differ. edinst.com A vibrational mode is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if there is a change in the molecule's polarizability. edinst.comapacwomen.ac.in

Infrared (IR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. researchgate.net The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of particular functional groups. researchgate.netmt.com For a molecule like N-Phenylisonicotinamidine, characteristic IR bands would be expected for the C=N stretching of the amidine group, C=C stretching vibrations within the phenyl and pyridine (B92270) rings, and N-H stretching and bending vibrations. The positions of these bands can be influenced by the molecular environment, such as hydrogen bonding. For instance, the N-H stretching frequency can shift to lower wavenumbers when involved in a hydrogen bond.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar, symmetric bonds and vibrations involving the molecular backbone, such as C-C bonds in aromatic rings. mt.com For this compound, Raman spectroscopy would be effective in probing the vibrations of the phenyl and pyridine rings. The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in structural elucidation. apacwomen.ac.in For example, in molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active will be Raman inactive, and vice versa. The presence of common bands in both spectra can indicate a lack of a center of symmetry. apacwomen.ac.in

Below is a table of expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amidine) | Stretching | 3400-3200 | IR, Raman |

| C=N (Amidine) | Stretching | 1680-1620 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-N | Stretching | 1350-1250 | IR |

| N-H (Amidine) | Bending | 1650-1550 | IR |

| C-H (Aromatic) | Out-of-plane Bending | 900-675 | IR |

Note: The exact wavenumbers can vary depending on the specific chemical environment and intermolecular interactions.

High-Resolution Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation pathways upon ionization. metu.edu.trnih.gov Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This high mass accuracy enables the unambiguous determination of a molecule's molecular formula. metu.edu.trbioanalysis-zone.com

Molecular Formula Validation:

The ability to measure exact mass allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₁₂H₁₁N₃), HRMS would provide an experimental mass that is extremely close to its calculated theoretical exact mass, thus confirming its molecular formula.

Fragmentation Pathway Elucidation:

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS platforms, involve the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. nih.govresearchgate.net

For this compound, the fragmentation process would likely involve the cleavage of the weaker bonds in the molecule. Common fragmentation pathways for similar nitrogen-containing compounds include:

Alpha-cleavage: Cleavage of the bond adjacent to a heteroatom like nitrogen is a common fragmentation pathway. youtube.com

Loss of small neutral molecules: The elimination of stable neutral molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or aniline (B41778) (C₆H₅NH₂) is often observed. researchgate.net

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur, leading to characteristic fragment ions. nih.gov

The proposed fragmentation pathways for protonated this compound could involve initial protonation on one of the nitrogen atoms, followed by a series of bond cleavages and rearrangements. The high mass accuracy of the fragment ions measured by HRMS allows for the confident assignment of their elemental compositions, which is crucial for proposing and validating fragmentation mechanisms. nih.gov

Hypothetical Fragmentation of [this compound+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 198.1026 | 121.0651 | C₆H₅N (Aniline) |

| 198.1026 | 105.0444 | C₆H₅NH₂ (Aniline) + H |

| 198.1026 | 94.0651 | C₇H₄N₂ |

| 198.1026 | 78.0469 | C₅H₄N₂ (Isonicotinonitrile) |

| 198.1026 | 77.0390 | C₆H₅ (Phenyl radical) |

Note: The m/z values are theoretical exact masses.

Application of Computational Methods for Structural Validation and Conformational Analysis (e.g., Hirshfeld Surface Analysis)

Computational methods are increasingly used in conjunction with experimental techniques to provide deeper insights into molecular structure, intermolecular interactions, and conformational preferences.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netrsc.org It is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the electron density of all other molecules in the crystal. researchgate.net The surface is colored according to various properties, such as the distance from the surface to the nearest nucleus external (dₑ) and internal (dᵢ) to the surface.

The key features of Hirshfeld surface analysis include:

d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter than the van der Waals radii, with red spots indicating close contacts, blue indicating longer contacts, and white indicating contacts around the van der Waals separation. researchgate.net

For this compound, Hirshfeld surface analysis would allow for the visualization of hydrogen bonds and π-π stacking interactions. The fingerprint plots would quantify the relative importance of these and other weaker interactions, such as H···H and C···H contacts, in stabilizing the crystal structure. nih.govuzh.ch

Conformational Analysis:

Computational methods such as Density Functional Theory (DFT) can be used to investigate the conformational landscape of a molecule. scirp.org For a flexible molecule like this compound, there can be multiple low-energy conformations due to rotation around single bonds. Computational calculations can determine the relative energies of these different conformers, providing insight into which conformations are most likely to be present in different environments (e.g., in the gas phase, in solution, or in the solid state). This information can be used to validate the conformation observed in the crystal structure and to understand how intermolecular interactions might influence the preferred conformation.

Theoretical and Computational Chemistry of N Phenylisonicotinamidine

Electronic Structure Theory and Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis of N-Phenylisonicotinamidine

A foundational step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis would explore other stable or low-energy isomers and the energy barriers between them, providing a complete picture of the molecule's flexibility and preferred shapes. Currently, specific optimized coordinates and conformational landscapes for this compound are not documented in surveyed research literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, a detailed FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the most probable sites for nucleophilic and electrophilic attack. Without dedicated studies, these specific energy values and orbital plots are not available.

Calculation of Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated based on the HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, often derived from Fukui functions, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. The absence of computational studies on this compound means that a data table of these valuable reactivity indices cannot be compiled.

Analysis of Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is fundamental to its physical and chemical properties. An analysis of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) population analysis, reveals the partial charges on each atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, such maps would be invaluable for predicting intermolecular interactions, but they have not been published.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Characterization of Transition States and Calculation of Activation Energy Barriers

By modeling a reaction involving this compound, researchers could identify the structures of transition states—the highest energy points along the reaction coordinate. Calculating the energy of these transition states relative to the reactants yields the activation energy barrier, a critical factor that determines the reaction rate. This type of mechanistic study would clarify how this compound participates in chemical transformations. However, no such computational investigations detailing transition states and activation energies for reactions involving this compound are currently available in the scientific literature.

Despite a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies detailing the reaction pathways, energy landscapes, molecular dynamics, or advanced computational methodologies for the compound this compound could be located. Research in this specific area appears to be limited or not publicly available.

The synthesis of this compound has been documented in academic work, such as the doctoral thesis "Synthesis and Properties of Main-Group Heterocyclic Radicals" from the University of Kent. kent.ac.uk This work also employed computational methods like ab initio and Density Functional Theory (DFT) to study related heterocyclic compounds. kent.ac.uk However, the application of these detailed theoretical and computational analyses to this compound itself is not present in the available literature.

Therefore, it is not possible to provide a detailed article on the "" covering the specific topics of reaction pathways, energy landscapes, molecular dynamics simulations, and advanced computational methodologies as requested. The necessary research findings and data to populate such an article are absent from the currently accessible scientific record.

Coordination Chemistry and Metal Complexes of N Phenylisonicotinamidine

Ligand Properties of N-Phenylisonicotinamidine in Coordination Chemistry

This compound possesses a unique combination of functional groups that make it an intriguing candidate for coordination chemistry. The presence of both a pyridine (B92270) ring and an amidine moiety offers multiple potential binding sites for metal ions.

Denticity and Preferred Coordination Modes (e.g., N,N'-Chelation, Bridging)

The this compound ligand features three potential nitrogen donor atoms: the pyridine nitrogen and the two nitrogen atoms of the amidine group. This structure allows for several possible coordination modes.

Monodentate Coordination: The ligand could coordinate to a metal center through its most basic nitrogen atom, which is typically the pyridine nitrogen.

Bidentate N,N'-Chelation: The two nitrogen atoms of the amidine group can act as a bidentate chelating ligand, forming a stable four-membered ring with a metal ion. This is a very common coordination mode for amidinate ligands.

Bridging Coordination: The amidinate group can also bridge two metal centers. This can occur in a variety of ways, with the most common being a syn-syn bridging mode where each nitrogen atom of the amidinate binds to a different metal ion.

Combined Chelation and Bridging: In multinuclear complexes, it is conceivable that the ligand could simultaneously chelate to one metal center and have its pyridine nitrogen bind to another, acting as a bridging ligand.

The preferred coordination mode will likely depend on several factors, including the nature of the metal ion, the steric bulk of the ligand, the reaction conditions, and the presence of other competing ligands.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Changes in NMR, IR, UV-Vis)

The coordination of this compound to a metal center would be expected to produce significant changes in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of free this compound has been reported. sciensage.info Upon coordination to a metal, shifts in the proton signals of both the phenyl and pyridine rings would be anticipated. The magnitude and direction of these shifts would provide information about the electronic environment of the ligand upon complexation. In particular, changes in the chemical shifts of the protons closest to the coordinating nitrogen atoms would be most pronounced.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of amidinate ligands. The free ligand will exhibit characteristic stretching vibrations for the C=N and C-N bonds of the amidine group, as well as vibrations associated with the pyridine ring. Upon N,N'-chelation, the two C-N bonds of the amidinate group become more equivalent, leading to a single, characteristic asymmetric stretching frequency. Changes in the vibrational frequencies of the pyridine ring would also indicate its involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic rings. Upon complexation with a transition metal, new absorption bands may appear in the visible region. These are often due to d-d transitions within the metal's d-orbitals or to charge-transfer (CT) transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). The appearance and position of these bands can provide valuable information about the electronic structure and geometry of the resulting metal complex.

Electronic and Steric Properties of this compound as a Ligand

Sterically, the phenyl group attached to one of the amidine nitrogens introduces a degree of bulk that could influence the coordination geometry of the resulting metal complexes. This steric hindrance might favor the formation of complexes with lower coordination numbers or influence the accessibility of the metal center for further reactions.

Synthesis and Characterization of Transition Metal Complexes

While no specific reports on the synthesis and characterization of transition metal complexes of this compound were found in the surveyed literature, general synthetic methodologies for analogous complexes can be proposed.

Complexes with d-Block Metals (e.g., Copper, Cobalt, Palladium)

The synthesis of d-block metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting this compound with copper(II) chloride, cobalt(II) chloride, or palladium(II) chloride could potentially yield the corresponding metal complexes.

The choice of solvent would be crucial and would depend on the solubility of both the ligand and the metal salt. The stoichiometry of the reaction would also need to be controlled to favor the formation of the desired complex, be it mononuclear with chelating ligands or polynuclear with bridging ligands. The isolation and purification of the resulting complexes would likely be achieved through crystallization.

Crystal Structures of this compound Coordination Compounds

A thorough search of the existing literature and crystallographic databases did not yield any published crystal structures of coordination compounds containing the this compound ligand. The determination of the solid-state structure of such complexes by single-crystal X-ray diffraction would be essential to definitively establish the coordination modes of the ligand and the geometry of the metal centers.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are fundamentally determined by the number of unpaired electrons in the d-orbitals of the central metal ion. The ligand field, created by the coordinating atoms of ligands such as this compound, influences the splitting of these d-orbitals, which in turn dictates the electron configuration and the resulting magnetic moment.

This compound, as an N-donor ligand, is expected to form complexes with transition metals, and the magnetic behavior of these complexes would be contingent on several factors:

The Metal Ion: The identity and oxidation state of the metal ion are primary determinants of the number of d-electrons.

Coordination Geometry: The arrangement of the ligands around the metal center (e.g., octahedral, tetrahedral, square planar) affects the pattern of d-orbital splitting.

Ligand Field Strength: The ability of the this compound ligand to cause a large or small energy separation between the d-orbitals will determine whether the complex is high-spin or low-spin.

For instance, in an octahedral complex, if this compound acts as a weak-field ligand, it would lead to a small d-orbital splitting, resulting in a high-spin complex with a maximum number of unpaired electrons and significant paramagnetism. Conversely, as a strong-field ligand, it would cause a large splitting, leading to a low-spin complex with fewer unpaired electrons and weaker paramagnetism or even diamagnetism.

Table 1: Theoretical Magnetic Moments for Metal Complexes with Varying Numbers of Unpaired Electrons

| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μso) in Bohr Magnetons (BM) |

| 1 | 1.73 |

| 2 | 2.83 |

| 3 | 3.87 |

| 4 | 4.90 |

| 5 | 5.92 |

This table presents the theoretical spin-only magnetic moments calculated using the formula μso = √[n(n+2)], where n is the number of unpaired electrons. The actual measured magnetic moments for this compound complexes could deviate from these values due to orbital contributions.

Without experimental data, the precise magnetic properties of this compound complexes cannot be definitively stated. However, based on the behavior of other N-donor amidinate ligands, it is plausible that it would form paramagnetic complexes with many first-row transition metals.

Coordination with Main Group Elements and Organometallic Species

The coordination chemistry of amidinate ligands extends beyond transition metals to include main group elements and organometallic fragments. The versatile bonding capabilities of the amidinate moiety, [R-C(NR')2]-, allow it to stabilize a wide array of metallic and metalloid centers.

This compound, possessing a similar N-C-N fragment, is anticipated to exhibit analogous coordination behavior. It can act as a monoanionic, bidentate ligand, chelating to the metal center through its two nitrogen atoms. This chelation effect enhances the stability of the resulting complexes.

Coordination with Main Group Elements: Amidinates are known to form stable complexes with main group elements such as lithium, magnesium, aluminum, and tin. These complexes are often used as precursors in materials science and as reagents in organic synthesis. It is expected that this compound could form similar complexes, with the specific structure and reactivity being influenced by the steric bulk of the phenyl and isonicotinyl groups.

Coordination with Organometallic Species: In organometallic chemistry, amidinate ligands are valued for their ability to support a variety of metal-carbon bonds. They can be ancillary ligands in catalysts or reactive organometallic fragments. This compound could potentially coordinate to organometallic species, influencing their electronic properties and reactivity. The pyridine ring in the isonicotinyl group could also offer an additional site for coordination or interaction, potentially leading to more complex multinuclear structures.

Table 2: Plausible Coordination Modes of this compound with Metal Centers

| Coordination Mode | Description | Potential Metal Partners |

| Bidentate Chelating | The ligand binds to a single metal center through both nitrogen atoms of the amidine group. | Transition metals, Main group elements, Lanthanides, Actinides |

| Monodentate | The ligand binds to a metal center through only one of the amidine nitrogen atoms. | Sterically hindered metal centers |

| Bridging | The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal. | Dinuclear and polynuclear complexes |

Role of this compound Ligands in Stabilizing Reactive Metal Centers and Modulating Reactivity

A significant application of amidinate ligands in modern chemistry is the stabilization of reactive metal centers. These ligands can sterically and electronically saturate the metal coordination sphere, preventing unwanted side reactions and allowing for the isolation and study of otherwise unstable species.

The steric profile of this compound, with its phenyl and pyridyl substituents, can be tuned to create a protective pocket around a metal center. This steric hindrance can:

Prevent Oligomerization: By blocking coordination sites, the ligand can prevent the formation of polymeric or oligomeric species, favoring the formation of well-defined monomeric complexes.

Stabilize Low Oxidation States: The strong σ-donating ability of the amidinate nitrogen atoms can help to stabilize electron-deficient, low-valent metal centers.

Protect Reactive Metal-Ligand Bonds: The bulky framework can shield reactive bonds, such as metal-hydride or metal-alkyl bonds, from intermolecular decomposition pathways.

Furthermore, the electronic properties of the this compound ligand can be used to modulate the reactivity of the metal center. The electron-donating or -withdrawing nature of the substituents on the phenyl and pyridyl rings can influence the electron density at the metal, thereby affecting its catalytic activity. For example, in catalytic cycles, the ligand can influence the rates of key steps such as oxidative addition and reductive elimination.

While specific examples involving this compound are not available, the extensive research on other amidinate-supported catalysts for processes like polymerization, hydrogenation, and cross-coupling reactions suggests that this compound could be a promising ligand in the development of new catalytic systems.

Catalytic Applications of N Phenylisonicotinamidine and Its Metal Complexes

Homogeneous Catalysis

Organocatalysis Mediated by N-Phenylisonicotinamidine Scaffolds

No studies have been found that describe the use of this compound as an organocatalyst.

Metal-Catalyzed Reactions with this compound Ligands

There is no available research on the use of this compound as a ligand in any metal-catalyzed reactions. Consequently, no information can be provided for the following sub-sections.

C-C Bond Forming Reactions (e.g., Cross-Couplings, Cycloadditions)

No data is available on the application of this compound-metal complexes in C-C bond-forming reactions.

Oxidation Reactions (e.g., Selective Aerobic Oxidations)

No research has been published on the use of this compound complexes in catalytic oxidation reactions.

Reduction Reactions (e.g., Hydrogenation, Hydrosilylation)

There are no documented instances of this compound being employed as a ligand in catalytic reduction reactions.

Other Transformation Reactions (e.g., Amidation, Carbonylation)

No literature exists detailing the involvement of this compound in catalytic amidation, carbonylation, or other similar chemical transformations.

Heterogeneous Catalysis

Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from challenges related to catalyst separation and recycling. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a practical solution to these issues. The immobilization of catalytically active this compound metal complexes onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis.

The covalent attachment of this compound-based catalysts to solid supports is a robust method to prevent leaching and ensure catalyst longevity. Several strategies can be envisioned for this purpose, drawing parallels from the immobilization of other N-heterocyclic and amidine-containing ligands.

Modification of the Phenyl Ring: The phenyl group of this compound offers a versatile handle for immobilization. Functionalization of the phenyl ring with reactive groups such as vinyl, chloro, or siloxy moieties allows for subsequent grafting onto polymeric or inorganic supports. For instance, a vinyl-functionalized ligand can be copolymerized with monomers like styrene to create a polymer-supported catalyst. Similarly, a siloxy-functionalized ligand can be covalently anchored to silica surfaces.

Modification of the Pyridine (B92270) Ring: The pyridine ring of the isonicotinamidine core can also be functionalized to facilitate immobilization. For example, introduction of a carboxylic acid or an amino group onto the pyridine backbone would enable covalent linkage to appropriately functionalized supports.

Use of Linkers: A bifunctional linker can be employed to connect the this compound ligand to the solid support. This approach allows for greater control over the distance and orientation of the catalytic complex relative to the support surface, which can significantly impact catalytic performance.

Commonly used solid supports for catalyst immobilization include:

Inorganic Supports: Silica (SiO₂), alumina (Al₂O₃), titania (TiO₂), and zeolites are widely used due to their high surface area, thermal stability, and mechanical robustness.

Polymeric Supports: Polystyrene, polyethylene glycol (PEG), and other functionalized polymers offer flexibility in terms of swelling properties and chemical compatibility.

Nanomaterials: Carbon nanotubes, graphene, and magnetic nanoparticles are emerging as promising supports due to their unique electronic and physical properties, which can enhance catalytic activity and facilitate catalyst separation.

Table 1: Potential Immobilization Strategies for this compound Based Catalysts

| Strategy | Functional Group on Ligand | Solid Support | Linkage Type |

| Phenyl Ring Modification | Vinyl | Polystyrene | Covalent (C-C) |

| Trialkoxysilane | Silica | Covalent (Si-O-Si) | |

| Pyridine Ring Modification | Carboxylic Acid | Amino-functionalized Silica | Covalent (Amide) |

| Amino | Chloromethylated Polystyrene | Covalent (C-N) | |

| Linker Approach | Hydroxyl | Isocyanate-functionalized Support | Covalent (Urethane) |

This table presents hypothetical strategies based on established immobilization techniques for similar ligands.

For this compound-based catalysts, a porous support with a high surface area would be advantageous to maximize the number of accessible active sites. The hydrophobicity or hydrophilicity of the support can be tailored to suit the reaction medium, thereby improving substrate diffusion and product removal.

The length and flexibility of the linker arm can also influence catalytic performance. A longer, more flexible linker may allow the catalytic center to mimic the behavior of its homogeneous counterpart more closely, while a shorter, rigid linker can impose steric constraints that may enhance selectivity.

Recyclability is a key tenet of sustainable catalysis. Supported this compound catalysts can be readily separated from the reaction mixture by filtration or centrifugation. The robustness of the covalent linkage is paramount to prevent leaching of the metal complex during repeated catalytic cycles. Furthermore, the stability of the support material under the reaction conditions is essential for maintaining the catalyst's structural integrity and performance over time.

Table 2: Factors Influencing the Performance of Supported this compound Catalysts

| Factor | Influence on Performance | Desired Characteristics for Enhanced Recyclability |

| Support Material | Surface area, porosity, chemical and thermal stability | High stability under reaction conditions, resistance to degradation |

| Linker | Length, flexibility, and chemical nature | Strong covalent bond to prevent leaching, appropriate length for optimal activity |

| Metal Complex Loading | Number of active sites per unit mass of support | Optimized loading to balance activity and cost, prevention of site-site interactions |

| Catalyst Morphology | Particle size and shape of the support | Uniform particle size for consistent performance and ease of separation |

This table provides a generalized overview of design considerations for supported catalysts.

Mechanistic Studies of Catalytic Cycles Employing this compound

In a typical catalytic cycle involving a transition metal complex with an N-aryl amidine ligand, the following elementary steps are often implicated:

Oxidative Addition: The substrate activates the metal center, leading to an increase in its oxidation state.

Coordination: The second reactant coordinates to the metal center.

Migratory Insertion or Reductive Elimination: The coordinated reactants undergo transformation to form the product, which is then released from the metal center, regenerating the active catalyst.

The this compound ligand can influence these steps in several ways:

Electronic Effects: The electron-donating nature of the amidine group can enhance the electron density at the metal center, which can facilitate oxidative addition. The electronic properties can be further tuned by introducing substituents on the phenyl or pyridine rings.

Steric Effects: The bulky phenyl group can create a specific steric environment around the metal center, influencing the regioselectivity and stereoselectivity of the reaction.

For instance, in palladium-catalyzed cross-coupling reactions, an N-aryl amidine ligand could participate in the catalytic cycle by stabilizing the Pd(0) and Pd(II) intermediates. The amidine moiety can act as an ancillary ligand, remaining coordinated to the metal throughout the cycle, or it could play a more active role by participating in proton transfer or substrate activation.

Green Chemistry Aspects and Sustainability in Catalytic Applications

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The use of this compound-based catalysts can align with several of these principles.

Catalysis: The use of catalytic amounts of a substance is inherently greener than stoichiometric reactions, as it reduces waste generation. researchgate.net

Atom Economy: Well-designed catalytic processes can maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks and Safer Solvents: this compound-based catalysts could potentially be employed in reactions that utilize renewable starting materials. Immobilized catalysts also open up the possibility of using greener solvents, such as water or supercritical fluids, from which the catalyst can be easily separated. rsc.org

Design for Energy Efficiency: Highly active catalysts can enable reactions to be carried out at lower temperatures and pressures, thus reducing energy consumption.

Waste Prevention: The recyclability of heterogeneous catalysts based on this compound would significantly contribute to waste prevention by allowing the catalyst to be reused multiple times. rsc.org

The development of sustainable catalytic processes requires a holistic approach that considers the entire lifecycle of the catalyst, from the synthesis of the ligand and the metal complex to the performance and recyclability of the final catalytic system. The potential of this compound and its derivatives in this context warrants further investigation to unlock their full potential in green and sustainable catalysis.

Supramolecular Chemistry Involving N Phenylisonicotinamidine

Molecular Recognition Phenomena Driven by N-Phenylisonicotinamidine

Molecular recognition relies on specific non-covalent interactions between molecules. For this compound, this would involve the interplay of its functional groups—the phenyl ring, the isonicotinamide core, and the amidine group—in binding to other molecules or to itself in self-assembly processes.

Investigation of Hydrogen Bonding Interactions in Self-Assembly

The amidine group of this compound possesses both hydrogen bond donors (N-H) and acceptors (N), making it theoretically capable of forming robust and directional hydrogen bonds. These interactions are fundamental to the formation of predictable supramolecular structures. However, specific studies detailing the hydrogen bonding patterns and their role in the self-assembly of this compound are not present in the surveyed literature.

Role of π-π Stacking and Other Non-Covalent Interactions

The presence of both a phenyl and a pyridine (B92270) ring in this compound suggests the potential for π-π stacking interactions to play a significant role in its supramolecular organization. These interactions, arising from the overlap of p-orbitals in aromatic rings, contribute to the stability of assembled structures. Additionally, other non-covalent forces such as van der Waals interactions would be expected to influence its molecular packing. Despite this potential, experimental or computational studies quantifying the contribution of these interactions for this specific compound are not available.

Design and Assembly of Supramolecular Architectures

The structural features of this compound could theoretically be exploited for the rational design of complex supramolecular structures. Its potential as a ligand in coordination chemistry or as a building block in self-assembled systems is of interest.

Formation of Ordered Self-Assembled Systems (e.g., Coordination Polymers)

The nitrogen atoms in the pyridine ring and the amidine group of this compound are potential coordination sites for metal ions, suggesting its utility as a ligand in the construction of coordination polymers. These materials are of interest for their diverse structures and potential applications in areas such as catalysis and materials science. While studies on related isonicotinamide derivatives in coordination polymers exist, specific research on this compound in this capacity, including synthesis, structural characterization, and properties, is absent from the available literature.

Exploration of Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The structure of this compound does not inherently suggest it would act as a typical host. However, it could potentially function as a guest molecule within a suitable macrocyclic host. There is currently no published research exploring the host-guest chemistry of this compound.

N Phenylisonicotinamidine in Advanced Materials Research Potential and Exploratory Studies

Integration into Functional Polymeric Materials

The incorporation of specific functional groups into polymer chains is a cornerstone of creating materials with tailored properties. While direct studies on the integration of N-Phenylisonicotinamidine into polymers are not extensively documented, the inherent chemical characteristics of the molecule suggest several potential pathways and applications. The amidine group, with its distinct electronic and hydrogen-bonding capabilities, could serve as a versatile functional moiety.

Potential research directions could explore the synthesis of monomers derived from this compound for subsequent polymerization. Such polymers might exhibit enhanced thermal stability, altered solubility profiles, or unique interfacial properties. The phenyl and isonicotinyl rings also offer sites for further functionalization, allowing for the fine-tuning of the polymer's electronic and photophysical characteristics.

Table 1: Potential Polymer Integration Strategies and Envisioned Properties

| Integration Strategy | Potential Polymer Backbone | Envisioned Properties | Potential Applications |

|---|---|---|---|

| Monomer Synthesis and Polymerization | Polyacrylates, Polystyrenes, Polyamides | Enhanced thermal stability, specific ligand-binding sites, modified pH-responsiveness | Membranes for separation processes, smart hydrogels, coatings with tailored surface properties |

Applications in Organic Electronic Materials (e.g., as Ligands in Optoelectronic Devices)

Organic electronic materials represent a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The performance of these devices is heavily dependent on the molecular components used. This compound, with its nitrogen-containing heterocyclic ring and aromatic system, presents an interesting candidate for use as a ligand in organometallic complexes for optoelectronic applications.

The isonicotinyl moiety is a well-known coordinating group for a variety of metal ions. By forming stable complexes with metals such as iridium, platinum, or ruthenium, this compound could act as an ancillary ligand, influencing the photophysical properties of the resulting complex. These properties, including emission color, quantum efficiency, and excited-state lifetime, are critical for the performance of OLEDs.

Table 2: Hypothetical Optoelectronic Properties of this compound-based Metal Complexes

| Metal Center | Potential Ligand Coordination | Anticipated Photophysical Property | Potential Optoelectronic Application |

|---|---|---|---|

| Iridium(III) | Cyclometalating and ancillary ligand | Phosphorescence in the visible spectrum | Organic Light-Emitting Diodes (OLEDs) |

| Platinum(II) | Square-planar complex ligand | Tunable emission from blue to red | OLEDs, organic sensors |

Role in Energy-Related Materials (e.g., Catalysis for Energy Conversion and Storage)

The global push for sustainable energy has spurred intensive research into new materials for energy conversion and storage. Catalysis plays a pivotal role in many of these technologies, including fuel cells, water splitting, and CO2 reduction. The structural features of this compound suggest its potential as a ligand in the design of novel catalysts.

The nitrogen atoms in the amidine and pyridine (B92270) functionalities can act as coordination sites for catalytically active metal centers. The electronic properties of the ligand can be tuned through substitution on the phenyl or pyridine rings, thereby influencing the reactivity of the metal center. For instance, complexes of this compound with earth-abundant metals like iron or cobalt could be explored as catalysts for hydrogenation or oxidation reactions relevant to energy conversion processes.

In the realm of energy storage, materials that can efficiently store and release energy are in high demand. Porous frameworks incorporating this compound as a building block could potentially be designed for gas storage (e.g., hydrogen or methane) or as components in battery electrodes.

Design of this compound Containing Frameworks for Specific Material Properties and Applications

The design of crystalline frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), allows for the precise arrangement of molecular components to create materials with tailored porosity, surface area, and functionality. This compound is a promising candidate as a building block for such frameworks due to its rigid structure and multiple coordination sites.

By utilizing the pyridine nitrogen and the amidine group as points of connection, it is conceivable to construct robust frameworks with specific topologies. The dimensions and chemical nature of the pores within these frameworks could be controlled by the geometry of the this compound linker and the choice of metal nodes (in the case of MOFs) or organic co-monomers (in the case of COFs).

These designer frameworks could find applications in areas such as:

Gas Separation and Storage: The specific pore environment could be engineered for selective adsorption of gases like CO2 from industrial emissions.

Heterogeneous Catalysis: The framework could serve as a support for catalytically active sites, offering high surface area and reusability.

Sensing: The incorporation of specific recognition sites within the framework could lead to highly sensitive and selective chemical sensors.

Table 3: Conceptual Design of this compound-Based Frameworks

| Framework Type | Connecting Nodes/Monomers | Potential Pore Functionality | Target Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Zinc or Copper ions | Lewis acidic sites, specific gas binding sites | Carbon capture, catalysis |

| Covalent Organic Framework (COF) | Diamine or dialdehyde (B1249045) co-monomers | Tunable porosity, high surface area | Gas storage, separation |

While the direct experimental realization of these materials is yet to be widely reported, the foundational principles of materials science and coordination chemistry provide a strong basis for these exploratory concepts. Future research in this area will be crucial to unlocking the full potential of this compound in the development of the next generation of advanced materials.

Future Research Directions and Emerging Areas in N Phenylisonicotinamidine Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of N-Phenylisonicotinamidine has been documented, providing a foundational methodology for its preparation. One established route involves the reaction of a suitable isonicotinoyl precursor with an aniline (B41778) derivative. A specific example from the literature reports the synthesis of this compound as a colorless microcrystalline powder with a yield of 87.9%. kent.ac.uk The characterization of the compound was confirmed through proton nuclear magnetic resonance (1H NMR) spectroscopy, which revealed characteristic signals corresponding to the phenyl and pyridine (B92270) moieties of the molecule. kent.ac.uk

Future research in this area is directed towards the development of more efficient, sustainable, and scalable synthetic strategies. This includes the exploration of catalytic systems, such as transition metal catalysis, to facilitate the C-N bond formation with higher atom economy and under milder reaction conditions. Additionally, flow chemistry methodologies are being considered to enable continuous production, which can offer advantages in terms of safety, scalability, and product consistency. The development of one-pot syntheses from readily available starting materials is another key objective to streamline the production process and reduce waste.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical architecture of this compound, featuring a pyridine ring, an amidine functional group, and a phenyl substituent, presents a rich landscape for exploring novel reactivity. The nitrogen atom within the amidine group is a key contributor to the compound's chemical versatility, enabling it to participate in a variety of chemical reactions. solubilityofthings.com

Future investigations will likely focus on several key areas:

Coordination Chemistry: The amidine and pyridine nitrogen atoms are potential coordination sites for metal ions. Research into the coordination behavior of this compound with various metals could lead to the development of novel catalysts, sensors, or functional materials.

Cross-Coupling Reactions: The pyridine and phenyl rings can be functionalized through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. solubilityofthings.com

Transformations of the Amidine Group: The amidine moiety itself can undergo a range of chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions, providing access to new heterocyclic frameworks.

A deeper understanding of these reactivity patterns will be crucial for the rational design of new molecules with specific functions and for the construction of more complex molecular architectures.

Advanced Computational Predictions and Integration with Machine Learning for Design and Discovery

While specific computational studies on this compound are not yet widely reported, the application of advanced computational chemistry is a promising avenue for future research. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies, and reactivity indices of the molecule. This theoretical insight can help in predicting its behavior in various chemical reactions and in understanding its interaction with biological targets.

Furthermore, the integration of machine learning (ML) algorithms offers a powerful tool for accelerating the discovery and design of new this compound derivatives. By training ML models on existing datasets of similar compounds and their properties, it may be possible to:

Predict the biological activity of virtual compounds.

Optimize synthetic routes for higher yields and purity.

Identify novel structural modifications that could enhance desired properties.

This synergy between computational chemistry and machine learning holds the potential to significantly reduce the time and cost associated with the traditional trial-and-error approach to chemical research.

Multifunctional Material Design Incorporating this compound Units

The unique structural features of this compound make it an attractive building block for the design of multifunctional materials. The presence of both hydrogen bond donors and acceptors, along with aromatic rings capable of π-π stacking, suggests its potential for creating well-ordered supramolecular assemblies.